1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cycloalkane derivative featuring a cyclopentane ring substituted with a methyl group, a propan-2-ylidene group, and an aldehyde functional group
Preparation Methods
The synthesis of 1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via aldol condensation, followed by dehydration to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity or altering their function. This reactivity is exploited in various biochemical assays and drug design strategies.
Comparison with Similar Compounds
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde can be compared with other cyclopentane derivatives, such as:
Cyclopentane-1-carbaldehyde: Lacks the methyl
Properties
CAS No. |
59514-64-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylidenecyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-5-10(3,6-9)7-11/h7H,4-6H2,1-3H3 |
InChI Key |
SUDMRCSRDQRMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C1)(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.